
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide typically involves the bromination of quinoline derivatives followed by amination. One common synthetic route includes the bromination of 2-quinolinecarboxaldehyde to form 2-bromoquinoline, which is then subjected to reductive amination with methanamine to yield the desired product . Industrial production methods often employ palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Análisis De Reacciones Químicas
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide include other quinoline derivatives such as:
2-Bromoquinoline: A precursor in the synthesis of various quinoline-based compounds.
7-Quinolinemethanamine: Another derivative with potential biological activities.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H10Br2N2 |
|---|---|
Peso molecular |
318.01 g/mol |
Nombre IUPAC |
(2-bromoquinolin-7-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10;/h1-5H,6,12H2;1H |
Clave InChI |
KFIOYCUXDZDYHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)Br)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
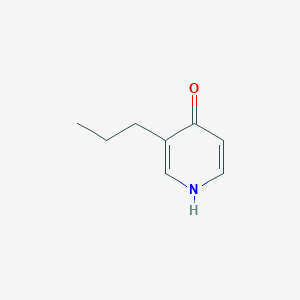
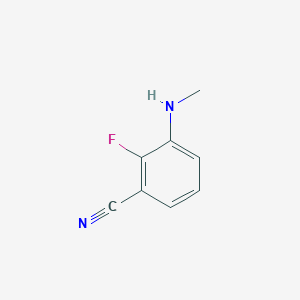
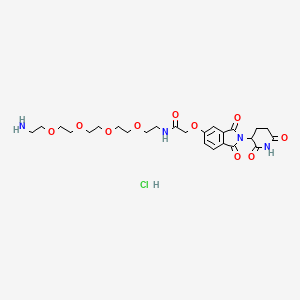
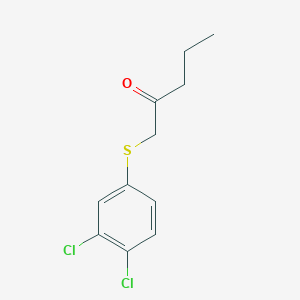
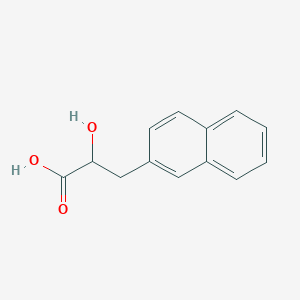
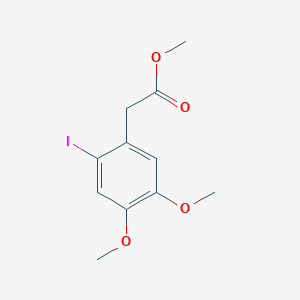
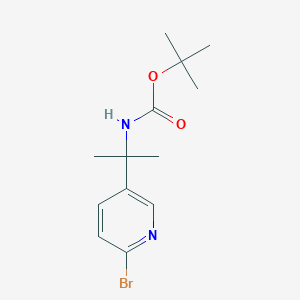
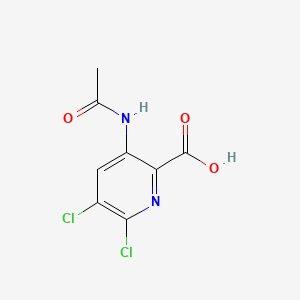
![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
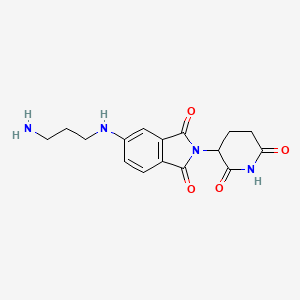
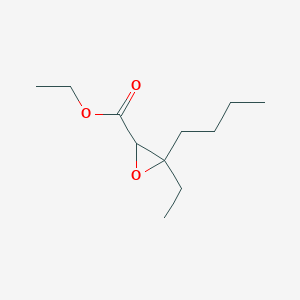
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
